2-(2-Benzyloxyphenyl)isonicotinic acid is an organic compound characterized by its unique structure, which includes a benzyloxy group attached to a phenyl ring that is further connected to an isonicotinic acid moiety. This compound is classified under the category of isonicotinic acids and has garnered attention for its potential applications in medicinal chemistry and materials science. Its molecular formula is , and it has a molecular weight of 303.33 g/mol. The compound is identified by the CAS number 1258626-85-5.
The synthesis of 2-(2-Benzyloxyphenyl)isonicotinic acid typically employs the Suzuki–Miyaura coupling reaction, which is a well-established method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate or sodium hydroxide, often in solvents like dimethylformamide or toluene.
The molecular structure of 2-(2-Benzyloxyphenyl)isonicotinic acid features:
C1=CC=C(C=C1)COC2=CC=CC=C2C3=C(C=CC=N3)C(=O)O
ROBSDJZAZRARLE-UHFFFAOYSA-N
This structural arrangement contributes to its chemical reactivity and potential biological activity.
2-(2-Benzyloxyphenyl)isonicotinic acid can participate in several chemical reactions:
2-(2-Benzyloxyphenyl)isonicotinic acid has several notable applications:
This compound's unique structural features and potential applications make it significant within various fields of scientific inquiry. Further studies could reveal additional uses and enhance our understanding of its properties and mechanisms.
CAS No.: 13859-65-9
CAS No.: 63800-01-1
CAS No.: 26532-22-9
CAS No.: 990-73-8
CAS No.: 54061-45-9